

Spectroscopic Profile of 4-Amino-2-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-2-nitropyridine

Cat. No.: B056722

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Amino-2-nitropyridine** ($C_5H_5N_3O_2$), a significant building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following sections present the available and predicted spectroscopic data for **4-Amino-2-nitropyridine**, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for **4-Amino-2-nitropyridine** is not readily available in public spectral databases. Therefore, the following tables provide predicted 1H and ^{13}C NMR chemical shifts. These predictions are based on computational algorithms and provide a reliable estimation for spectral analysis.

Table 1: Predicted 1H NMR Spectral Data for **4-Amino-2-nitropyridine**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.10	Doublet	H-6
~7.50	Singlet	H-3
~6.80	Doublet	H-5
~6.50	Broad Singlet	-NH ₂

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for **4-Amino-2-nitropyridine**

Chemical Shift (δ) ppm	Assignment
~158.0	C-4
~152.0	C-2
~148.0	C-6
~110.0	C-5
~108.0	C-3

Predicted in DMSO-d₆

Infrared (IR) Spectroscopy

The following table outlines the predicted characteristic infrared absorption frequencies for **4-Amino-2-nitropyridine**. These frequencies correspond to the vibrational modes of the molecule's functional groups.

Table 3: Predicted IR Absorption Bands for **4-Amino-2-nitropyridine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium-Strong	N-H stretching (asymmetric and symmetric)
1640 - 1600	Medium	N-H bending (scissoring)
1580 - 1550	Strong	Aromatic C=C stretching
1530 - 1480	Strong	N-O asymmetric stretching (NO ₂)
1360 - 1320	Strong	N-O symmetric stretching (NO ₂)
1300 - 1200	Medium	C-N stretching
850 - 750	Strong	C-H out-of-plane bending

Mass Spectrometry (MS)

The mass spectrum of **4-Amino-2-nitropyridine** can be obtained via electron ionization (EI). The molecular weight of **4-Amino-2-nitropyridine** is 139.11 g/mol .[\[1\]](#) The mass spectrum will exhibit a molecular ion peak and characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data for **4-Amino-2-nitropyridine**

m/z	Relative Intensity (%)	Assignment
139	High	[M] ⁺ (Molecular Ion)
123	Moderate	[M-O] ⁺
109	Moderate	[M-NO] ⁺
93	High	[M-NO ₂] ⁺
66	Moderate	[C ₄ H ₄ N] ⁺

Note: The fragmentation pattern is based on typical behavior for nitroaromatic and aminopyridine compounds.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **4-Amino-2-nitropyridine**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64 (signal-to-noise dependent).
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C).
 - Relaxation Delay: 2-5 seconds.

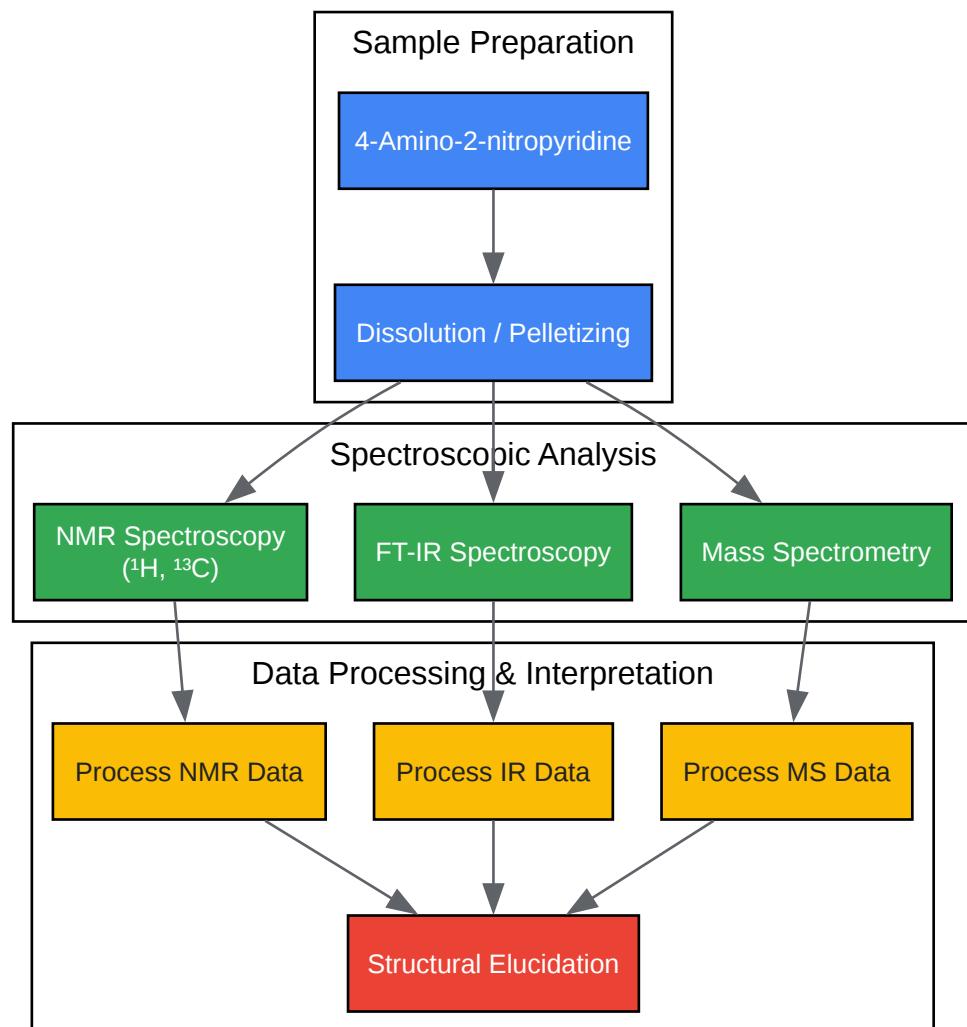
FT-IR Spectroscopy

Sample Preparation (Solid State - KBr Pellet):

- Place a small amount (1-2 mg) of **4-Amino-2-nitropyridine** in an agate mortar.
- Add approximately 100-200 mg of dry potassium bromide (KBr) powder.
- Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.


Mass Spectrometry

Instrumentation and Data Acquisition (Electron Ionization - EI):

- Mass Spectrometer: A mass spectrometer equipped with an electron ionization source (e.g., a GC-MS system).
- Ionization Energy: 70 eV.
- Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph. If using a direct probe, the sample is heated to induce volatilization.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
- Detector: Electron multiplier.
- The instrument is calibrated using a known standard (e.g., perfluorotributylamine - PFTBA).

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Amino-2-nitropyridine**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-2-nitropyridine | C5H5N3O2 | CID 564459 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-2-nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056722#spectroscopic-data-nmr-ir-ms-for-4-amino-2-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com